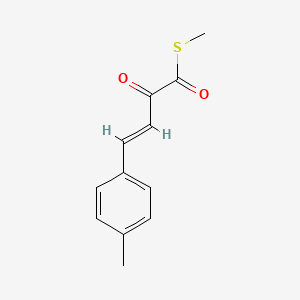
Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- is a fluorinated organic compound with the molecular formula C15H6F18O3. This compound is characterized by the presence of two nonafluoro-1-oxopentyl groups attached to a cyclopentanone ring. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- typically involves the reaction of cyclopentanone with nonafluoro-1-oxopentyl reagents under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, where cyclopentanone reacts with nonafluoro-1-oxopentyl aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Recrystallization and purification steps are often employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- involves interactions with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways related to enzyme inhibition, receptor binding, and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentanone, 2,5-bis(4-methylbenzylidene)-
- Cyclopentanone, 2,5-bis(4-methoxybenzylidene)-
- Cyclopentanone, 2,5-bis(4-hydroxybenzylidene)-
Uniqueness
Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- is unique due to its high fluorine content, which imparts exceptional chemical stability, hydrophobicity, and resistance to metabolic degradation. These properties make it particularly valuable in applications requiring robust and durable materials .
Eigenschaften
CAS-Nummer |
672956-74-0 |
|---|---|
Molekularformel |
C15H6F18O3 |
Molekulargewicht |
576.18 g/mol |
IUPAC-Name |
2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H6F18O3/c16-8(17,10(20,21)12(24,25)14(28,29)30)6(35)3-1-2-4(5(3)34)7(36)9(18,19)11(22,23)13(26,27)15(31,32)33/h3-4H,1-2H2 |
InChI-Schlüssel |
FCPMYWNEIQGBEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


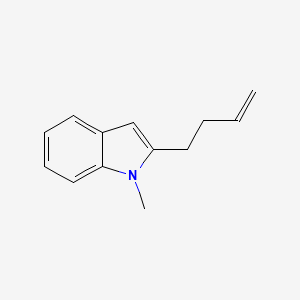
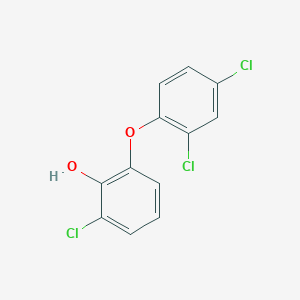
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)

![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
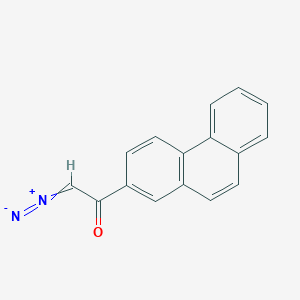
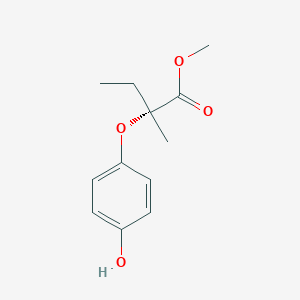
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)

![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)

